molecular formula C8H9BrMg B1590867 Phenethylmagnesium bromide CAS No. 3277-89-2

Phenethylmagnesium bromide

Cat. No. B1590867
CAS RN: 3277-89-2
M. Wt: 209.37 g/mol
InChI Key: DHZDXXLCWXHNOB-UHFFFAOYSA-M
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Description

Phenethylmagnesium bromide is an organometallic compound that is widely used in scientific research. It is a Grignard reagent, which means it is a type of organometallic compound that is used as a nucleophile in organic synthesis. Phenethylmagnesium bromide is particularly useful in the synthesis of complex organic molecules, and it has a wide range of applications in the field of chemistry.

Scientific Research Applications

  • Hydrodehalogenation of 1,1-Dibromocyclopropanes : Phenethylmagnesium bromide is used in the conversion of 1,1-dibromocyclopropanes to monobromocyclopropanes. The presence of titanium compounds enhances this reaction, leading to products like ethylbenzene and small amounts of styrene (Dulayymi et al., 2000).

  • Nuclear Magnetic Resonance (NMR) Spectra Studies : Phenethylmagnesium bromide has been studied through NMR spectroscopy, providing insights into its structural and dynamic characteristics, essential for understanding its reactivity in chemical processes (Nordlander & Roberts, 1959).

  • Grignard Exchange Reactions : This compound participates in exchange reactions with 1,3-dienes or styrenes under the influence of Cp2TiCl2, a process essential for preparing α-arylethyl and allylic Grignard reagents, crucial in organic synthesis (Sato et al., 1980).

  • Synthesis of 2-Arylquinolines : Phenethylmagnesium bromide, prepared from arylethyl bromides and magnesium, is used in the synthesis of 2-arylquinolines, showcasing its utility in the formation of complex organic molecules (Naruto & Togo, 2020).

  • Iron-Catalyzed Hydromagnesiation : In the synthesis of benzylic Grignard reagents, phenethylmagnesium bromide plays a critical role. It has been directly observed and characterized, highlighting its application in the synthesis of pharmaceuticals like ibuprofen (Greenhalgh et al., 2014).

properties

IUPAC Name

magnesium;ethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZDXXLCWXHNOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
Y Miura, Y Morimoto, M Kinoshita - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… 2g 43 Benzylmagnesium chloride 1 , 4 42 2h 50 Phenethylmagnesium bromide | . 5 33 2连 48 Phenylmagnesium bromide 1 . 9 3 ] Biphenyl 37 2-Naphthylmagnesium bromide 2.2 73 2,…
Number of citations: 19 www.journal.csj.jp
BM Trost, WH Pearson - Journal of the American Chemical …, 1983 - ACS Publications
… Phenethylmagnesium bromide smoothly forms the corresponding triazene with 1 … against 2 for a limited amount of phenyl-and phenethylmagnesium bromide in order to probe the effect …
Number of citations: 58 pubs.acs.org
R Juma'a, MS Baird, IG Bolesov… - Journal of the …, 2000 - pubs.rsc.org
… In the case of phenethylmagnesium bromide, the major product containing the phenethyl-… When the reduction is carried out with phenethylmagnesium bromide in d 8 -tetrahydrofuran …
Number of citations: 28 pubs.rsc.org
F Sato, H Ishikawa, M Sato - Tetrahedron Letters, 1980 - Elsevier
… Styrene also undergoes the exchange reaction under the same conditions affording a-phenethylmagnesium bromide. …
Number of citations: 61 www.sciencedirect.com
H Ishikawa, T Mukaiyama, S Ikeda - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
… Further, the reaction of 2-(2,4-dichlorophenoxy)tetrahydropyran with a Grignard reagent such as phenethylmagnesium bromide in the absence of TiCl, took place in benzene or toluene …
Number of citations: 32 www.journal.csj.jp
IN Nazarov, LD Bergel'son - Bulletin of the Academy of Sciences of the …, 1959 - Springer
… With this object we studied the condensation of phenethylmagnesium bromide with 2,3, 4a, 5, 8, 8a-hexahydro-1,4-naphthoquinone (I) and the subsequent cyclization of the …
Number of citations: 1 link.springer.com
JB Langlois, D Emery, J Mareda, A Alexakis - Chemical Science, 2012 - pubs.rsc.org
… The first two rows of Table 2 exemplified the observation discussed above in a model alkylation reaction using phenethylmagnesium bromide. In this case, 3-bromocyclohex-1-ene led …
Number of citations: 52 pubs.rsc.org
T Fujisawa, S Iida, T Sato - Tetrahedron letters, 1984 - Elsevier
Chloro-2-methyl-N,N-tetramethylenepropenylamine was found to be an efficient condensation reagent for the regioselective coupling reaction of propargyl alcohols with Grignard …
Number of citations: 15 www.sciencedirect.com
T den Hartog, A Rudolph, B Maciá… - Journal of the …, 2010 - ACS Publications
… The Cu-catalyzed reaction of ester 6f with phenethylmagnesium bromide at −40 C gave cyclopropane 8f as the main product, along with traces of 7f, in a reasonable yield (65%, entry 6) …
Number of citations: 76 pubs.acs.org
T Mukaiyama, M Imaoka, T Izawa - Chemistry Letters, 1977 - journal.csj.jp
CHEMISTRY LETTERS, pp. 1257-1260, 1977. Published by the Chemical Society of Japan A NEW ONE-POT CROSS COUPLING REACTION OF THE Page 1 CHEMISTRY LETTERS, …
Number of citations: 16 www.journal.csj.jp

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